

Spectroscopic Profile of 9H-Carbazol-3-amine: A Technical Overview

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Compound of Interest

Compound Name: 9H-Carbazol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **9H-Carbazol-3-amine**. Due to the limited availability of comprehensive, publicly accessible experimental data for **9H-Carbazol-3-amine**, this document presents a summary of available data, supplemented with data from closely related derivatives to provide a representative spectroscopic profile. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical synthesis.

Spectroscopic Data Summary

While complete experimental spectra for **9H-Carbazol-3-amine** are not readily available in public repositories, data from its derivatives offer valuable insights into the expected spectroscopic characteristics. The following tables summarize the available and representative spectroscopic data for **9H-Carbazol-3-amine** and its analogues.

Table 1: Mass Spectrometry Data

The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern. For **9H-Carbazol-3-amine**, the molecular weight is 182.22 g/mol .[\[1\]](#) The NIST Mass Spectrometry Data Center provides GC-MS data for **9H-Carbazol-3-amine**, showing a molecular ion peak (M+) at m/z 182.[\[1\]](#)

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)	Source
9H-Carbazol-3-amine	C ₁₂ H ₁₀ N ₂	182.22	182, 181, 183	PubChem[1]
9-ethyl-9H-carbazol-3-amine	C ₁₄ H ₁₄ N ₂	210.27	210, 195, 181	NIST WebBook[2]

Table 2: ¹H NMR Spectral Data of Carbazole Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The following data for carbazole derivatives illustrate typical chemical shifts for protons in similar chemical environments.

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
3-acetyl-9-ethyl carbazole	CDCl ₃	1.40 - 1.47 (t, 3H, -CH ₃), 4.34 - 4.42 (q, 2H, -CH ₂), 7.19 - 8.12 (m, 7H, Ar-H), 2.0 - 2.5 (s, 3H, -COCH ₃)[3]
(9H-Carbazol-9-yl)propyl-initiated polybutadiene	CDCl ₃	Representative aromatic protons of the carbazole moiety appear in the range of 7.0-8.5 ppm.[4]

Table 3: ¹³C NMR Spectral Data of Carbazole Derivatives

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Below is representative data for a carbazole derivative.

Compound	Solvent	Chemical Shift (δ , ppm)
3-(9H-carbazol-9-yl)propanehydrazide derivative	DMSO-d ₆	Aromatic carbons typically appear in the range of 109-141 ppm.[5]

Table 4: IR Spectroscopy Data of Carbazole Derivatives

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below shows characteristic IR absorption bands for carbazole derivatives.

Compound	Sample Prep.	Characteristic Absorption Bands (cm^{-1})	Functional Group
9-ethyl carbazole	KBr disk	3051 (str), 1600-1620 (str)	C-H (aromatic), C=C (aromatic)[3]
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol	Not specified	3240 (exp), 3110 (exp), 2910 (exp)	O-H, C-H (aromatic), C-H (aliphatic)[6]

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on common practices for the characterization of carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz NMR spectrometer.[3][7]
- Data Acquisition:

- ^1H NMR: A standard pulse sequence is used to acquire the proton spectrum.
- ^{13}C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.
- Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

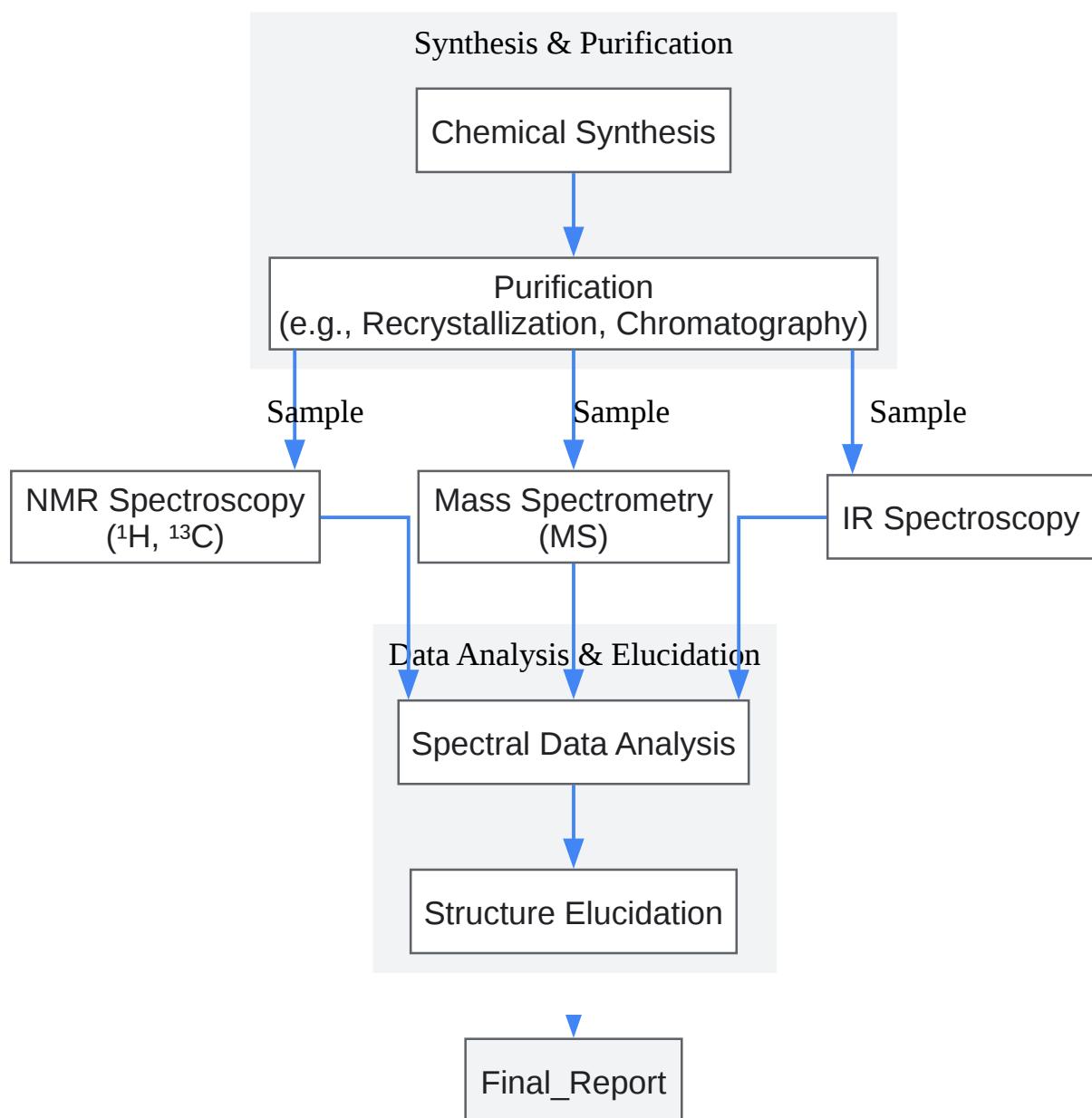
- Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample molecules are bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: An electron multiplier or similar detector records the abundance of each ion.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[3]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of infrared radiation at different frequencies is measured. The data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.



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- To cite this document: BenchChem. [Spectroscopic Profile of 9H-Carbazol-3-amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294855#spectroscopic-data-nmr-ir-mass-of-9h-carbazol-3-amine>]

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